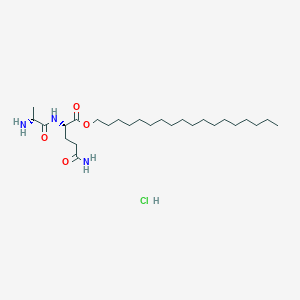

H-D-Ala-Gln-octadecyl ester hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Octadecyl (2S)-5-amino-2-[[(2R)-2-aminopropanoyl]amino]-5-oxopentanoate;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its long octadecyl chain and the presence of amino and amide functional groups, making it a versatile molecule for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Ala-Gln-octadecyl ester hydrochloride typically involves multiple steps, including the protection and deprotection of functional groups, as well as coupling reactions. One common approach is to start with the synthesis of the amino acid derivatives, followed by the attachment of the octadecyl chain through esterification or amidation reactions. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Octadecyl (2S)-5-amino-2-[[(2R)-2-aminopropanoyl]amino]-5-oxopentanoate;hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohols or amines.

Substitution: The amino groups can participate in nucleophilic substitution reactions to form new amide or ester bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation, while alcohols and acids are used for esterification.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in new amide or ester compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C18H36ClN3O4

- Molecular Weight : Approximately 393.95 g/mol

- CAS Number : 153508-74-8

- IUPAC Name : Octadecyl (2S)-5-amino-2-[[(2R)-2-aminopropanoyl]amino]-5-oxopentanoate; hydrochloride

The compound's lipophilic nature enhances its ability to penetrate biological membranes, making it particularly valuable for therapeutic applications.

Chemistry

H-D-Ala-Gln-octadecyl ester hydrochloride serves as a building block for synthesizing complex organic molecules and polymers. Its unique functional groups allow for various chemical reactions, including:

- Oxidation : Can form nitroso or nitro derivatives.

- Reduction : Capable of producing alcohols or amines.

- Substitution : Participates in nucleophilic substitution reactions to create new amide or ester bonds.

Biology

In biological research, this compound is studied for its role in:

- Cell Signaling : Investigated for interactions with cell membranes that may influence signaling pathways.

- Antiviral Activity : Demonstrated efficacy against murine cytomegalovirus (MCMV) and influenza A (H1N1) in animal models, suggesting potential use in antiviral therapies.

Medicine

The compound has shown promise in various therapeutic applications:

- Immunomodulation : Enhances immune responses, making it a candidate for vaccine adjuvants.

- Antimicrobial Properties : Exhibits activity against certain pathogens, suggesting potential use in developing new antimicrobial agents.

Industry

In industrial applications, this compound is utilized in:

- Surfactants and Emulsifiers : Its amphiphilic nature allows it to stabilize emulsions and foams.

- Specialty Chemicals : Used in formulations requiring specific hydrophobic properties.

Case Studies

- Antiviral Efficacy Study

- Immunomodulatory Effects

- Industrial Application Development

Wirkmechanismus

The mechanism of action of H-D-Ala-Gln-octadecyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s long hydrophobic chain allows it to integrate into lipid membranes, potentially affecting membrane fluidity and signaling pathways. The amino and amide groups can form hydrogen bonds and electrostatic interactions with proteins and other biomolecules, influencing their function and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Octadecyl (2R)-2-[(2S)-2-aminopropanamido]-4-carbamoylbutanoate

- (2S,3R)-3-alkyl/alkenylglutamates

- (2S,3S,4R)-3,4-Dihydroxy-2-[(2-hydroxyhexadecanoyl)amino]octadecyl

Uniqueness

Octadecyl (2S)-5-amino-2-[[(2R)-2-aminopropanoyl]amino]-5-oxopentanoate;hydrochloride is unique due to its specific combination of functional groups and the presence of a long hydrophobic chain. This structure allows it to interact with both hydrophilic and hydrophobic environments, making it versatile for various applications. Its ability to form stable hydrochloride salts also enhances its solubility and stability, which is advantageous for industrial and research purposes.

Biologische Aktivität

H-D-Ala-Gln-octadecyl ester hydrochloride is a synthetic compound notable for its diverse biological activities, particularly in immunomodulation and antimicrobial research. This article delves into its biological activity, mechanisms, and applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

This compound is a derivative of the dipeptide composed of alanine and glutamine, modified with an octadecyl ester group. Its molecular formula is C20H38N2O4 with a molecular weight of approximately 506.17 g/mol. The long hydrophobic octadecyl chain enhances its lipophilicity, allowing it to penetrate biological membranes effectively.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Insertion : The hydrophobic tail facilitates insertion into lipid membranes, altering their properties such as fluidity and permeability.

- Nanostructure Formation : Its amphiphilic nature allows for the formation of stable nanostructures that can encapsulate hydrophobic drugs, enhancing drug delivery to target cells.

- Immune Modulation : At lower concentrations, the compound stimulates immune cells, enhancing antiviral responses.

Biological Activities

The compound exhibits several notable biological activities:

- Immunomodulatory Effects : It has been shown to stimulate various immune cells, including cytotoxic T-cells and macrophages. Studies indicate its potential in enhancing antiviral responses against murine cytomegalovirus and influenza A infections in mice.

- Antimicrobial Research : this compound has been investigated for its interactions with bacterial membranes, contributing to the design of antimicrobial peptides and understanding their mechanisms of action.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Immunomodulation | Stimulates T-cells and macrophages; enhances antiviral responses | , |

| Antimicrobial | Interacts with bacterial membranes; aids in peptide design | , |

| Drug Delivery | Forms nanostructures for encapsulating hydrophobic drugs | , |

Case Study: Antiviral Activity

A study conducted on the antiviral effects of this compound demonstrated significant inhibition of murine cytomegalovirus replication in vitro. The mechanism involved enhanced activation of immune cells, leading to increased production of cytokines that inhibit viral replication.

Case Study: Antimicrobial Properties

Research exploring the compound's antimicrobial properties revealed that it effectively disrupts bacterial membrane integrity. In vitro tests showed a reduction in bacterial viability upon treatment with the compound, indicating its potential as a novel antimicrobial agent.

Applications in Research

This compound is utilized in various fields:

- Membrane Biology : Its ability to interact with lipid bilayers makes it a valuable tool for studying membrane dynamics.

- Peptide-Based Delivery Systems : The compound's amphiphilic characteristics facilitate the development of drug delivery systems that improve bioavailability and therapeutic efficacy.

- Vaccine Development : Its immunomodulatory properties are being explored for enhancing vaccine formulations against viral infections.

Eigenschaften

IUPAC Name |

octadecyl (2S)-5-amino-2-[[(2R)-2-aminopropanoyl]amino]-5-oxopentanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H51N3O4.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-33-26(32)23(19-20-24(28)30)29-25(31)22(2)27;/h22-23H,3-21,27H2,1-2H3,(H2,28,30)(H,29,31);1H/t22-,23+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGLBYUKPBPFDK-RFPXDPOKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C(CCC(=O)N)NC(=O)C(C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52ClN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What structural modifications to BCH-2537 and its analogues were found to influence NK cell activity?

A2: The study identified several structural modifications that impacted NK cell activity. These include conservative substitutions within the dipeptide component, variations in the hydrocarbon chain length, and alterations to the functional group at the chain's terminal end []. This highlights the sensitivity of NK cell activation to even minor structural changes in these compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.